COX-1 and COX-2 Inhibition: Enantiomer-Specific Potency Comparison
(-)-Ketorolac ((S)-Ketorolac) demonstrates potent inhibition of both COX-1 and COX-2 enzymes, whereas the (R)-enantiomer is essentially inactive. In preclinical enzyme assays, (S)-Ketorolac inhibited rat COX-1 with an IC50 of 0.10 μM and rat COX-2 with an IC50 of 2.7 μM [1]. In contrast, (R)-Ketorolac was >100-fold less active on both COX subtypes [1].
| Evidence Dimension | COX enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | COX-1: 0.10 μM; COX-2: 2.7 μM |
| Comparator Or Baseline | (R)-Ketorolac: >100-fold less active (estimated IC50 >10 μM for COX-1 and >270 μM for COX-2) |
| Quantified Difference | >100-fold greater potency for (-)-Ketorolac |
| Conditions | In vitro enzyme inhibition assays (rat COX isoforms) |
Why This Matters
This confirms that (-)-Ketorolac is the sole active enantiomer responsible for COX inhibition, making it the essential compound for any COX-related mechanistic study.
- [1] Handley DA, Cervoni P, McCray JE, et al. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac. J Clin Pharmacol. 1998 Feb;38(2S):25S-35S. View Source
